molecular formula C26H23ClFN3O4 B2726518 2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758703-82-1

2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2726518
CAS RN: 758703-82-1
M. Wt: 495.94
InChI Key: KQPJUKSNAJQYNG-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. These include an amino group, a pyridine ring, a pyrano ring, and multiple substituents including chloro, fluoro, and methoxy groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of reactive groups like the amino group and nitrile group could allow for reactions such as substitution, addition, or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry tools .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on pyridine and fused pyridine derivatives demonstrates the diverse synthetic routes and reactivity of these compounds. For instance, Al-Issa (2012) explored the synthesis of various pyridine carbonitriles, showcasing the adaptability of these frameworks in chemical synthesis S. A. Al-Issa, (2012). Similarly, the study by Ganapathy et al. (2015) on the structural analysis of a pyridine derivative through X-ray crystallography underscores the detailed structural elucidation that supports understanding the potential applications of these compounds J. Ganapathy, R. Jayarajan, G. Vasuki, Aravindhan Sanmargam, (2015).

Applications in Materials Science

The investigation into the structural and optical properties of pyrano[3,2-c] quinoline derivatives by Zeyada et al. (2016) reveals the potential of these compounds in materials science, particularly in thin film applications H. Zeyada, M. El-Nahass, M. M. El-Shabaan, (2016). This study, along with others examining the corrosion inhibition performance of pyranopyrazole derivatives M. Yadav, Laldeep Gope, Nilam Kumari, Premanand Yadav, (2016), indicates the significance of these heterocyclic compounds in developing new materials with specific desired properties.

Bioactive Potential

Research on the antimicrobial and anti-inflammatory activities of pyrazolo and pyridine derivatives highlights the bioactive potential of these molecules. For instance, El-ziaty et al. (2016) and El-Dean et al. (2016) have explored the synthesis of pyrazolopyranopyrimidinones and their antimicrobial properties, suggesting the therapeutic and biological relevance of these compounds A. K. El-ziaty, G. Bassioni, A. M. Hassan, H. Derbala, (2016), A. El-Dean, Shawkat A. Abdel-Mohsen, Y. Elossaily, Istabrak I. Hussein, (2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological targets of the compound, which are not specified in the current literature .

Safety and Hazards

Without specific toxicity data or safety testing results, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could focus on elucidating the synthesis and properties of this compound, as well as exploring its potential applications. This could include testing its biological activity, studying its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

2-amino-4-(2-chloro-6-fluorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O4/c1-14-11-21-24(22(16(13-29)25(30)35-21)23-17(27)5-4-6-18(23)28)26(32)31(14)10-9-15-7-8-19(33-2)20(12-15)34-3/h4-8,11-12,22H,9-10,30H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPJUKSNAJQYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)F)C(=O)N1CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

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